3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopentan]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopentan]-3-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound has a benzoxazine ring fused with a cyclopentane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopentan]-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an o-aminophenol derivative with a cyclopentanone derivative in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopentan]-3-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopentan]-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nitrating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.
Scientific Research Applications
3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopentan]-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopentan]-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride
- 3,4-dihydrospiro[1,4-benzoxazine-2,4’-oxane]
- 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]-8-carboxylic acid hydrochloride
Uniqueness
3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopentan]-3-one is unique due to its specific spiro linkage and the combination of benzoxazine and cyclopentane rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1367920-58-8 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.